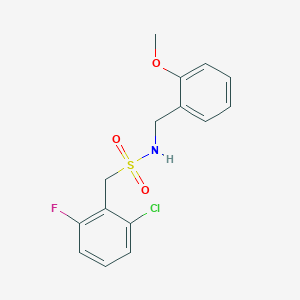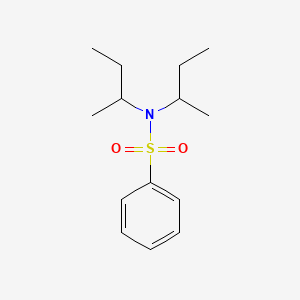![molecular formula C17H13NO7 B4925989 5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4925989.png)
5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone, commonly known as DMFD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMFD belongs to the family of furanones, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of DMFD is not fully understood. However, it is believed that DMFD exerts its cytotoxic effects by inducing DNA damage and inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DMFD has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and physiological effects:
DMFD has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including tyrosine kinase and proteasome. DMFD has also been shown to modulate the expression of various cytokines and chemokines, which are involved in the inflammatory response. In addition, DMFD has been found to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
DMFD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMFD also exhibits potent cytotoxic activity against a variety of cancer cell lines, making it a promising candidate for further study. However, there are also limitations to using DMFD in lab experiments. For example, it may exhibit off-target effects that could complicate the interpretation of results. In addition, the cytotoxic effects of DMFD may limit its use in certain assays.
未来方向
There are several future directions for the study of DMFD. One area of interest is the development of DMFD derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of DMFD in combination with other anti-cancer agents. In addition, further studies are needed to elucidate the exact mechanism of action of DMFD and to identify potential biomarkers of response to DMFD treatment. Finally, the potential use of DMFD in other disease areas, such as inflammatory disorders and infectious diseases, should be explored.
合成方法
DMFD can be synthesized through a multi-step process involving the condensation of 2,4-dimethoxybenzaldehyde and 5-nitro-2-furfural in the presence of a catalyst. The resulting intermediate is then cyclized to form DMFD. The final product is obtained after purification and characterization.
科学研究应用
DMFD has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DMFD has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, DMFD has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
属性
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c1-22-11-3-5-13(14(9-11)23-2)15-8-10(17(19)25-15)7-12-4-6-16(24-12)18(20)21/h3-9H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMATZNKITZWQLY-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)
![[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4925926.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)
![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)
![2-benzyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4925943.png)

![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)

![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)